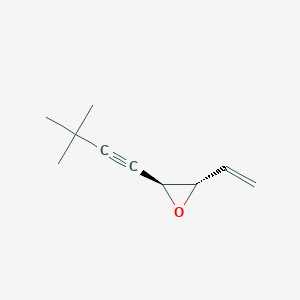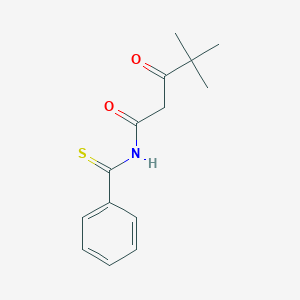
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-, commonly known as PTM, is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process that involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate.
Mecanismo De Acción
The mechanism of action of PTM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. PTM has been shown to form complexes with metal ions such as copper, zinc, and iron, which can then interact with biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro. PTM has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTM has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTM in lab experiments is its ability to form stable complexes with metal ions, which can be used in various applications such as drug delivery and catalysis. Another advantage of PTM is its relatively simple synthesis method, which allows for easy preparation in the lab.
One limitation of using PTM in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of PTM is its potential toxicity, which requires careful handling in the lab.
Direcciones Futuras
There are several future directions for research on PTM, including:
1. Studying the mechanism of action of PTM in more detail to better understand its interactions with metal ions and biological molecules.
2. Investigating the potential use of PTM in drug delivery systems, particularly for the delivery of metal-based drugs.
3. Developing new materials based on PTM for applications in areas such as gas storage, sensing, and separation.
4. Exploring the potential use of PTM in catalysis, particularly for the oxidation of alcohols and reduction of nitroarenes.
5. Investigating the potential use of PTM in agriculture as a fungicide or pesticide.
Conclusion:
PTM is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process and has been extensively studied for its potential use in medicinal chemistry, materials science, and catalysis. PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro and has the potential to form stable complexes with metal ions for use in various applications. While there are limitations to using PTM in lab experiments, there are several future directions for research on PTM that could lead to new applications and discoveries.
Métodos De Síntesis
The synthesis of PTM involves a multistep process that starts with the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate. This reaction forms 4,4-dimethyl-3-oxo-N-(phenylthio)pentanamide, which is then treated with hydrogen peroxide and hydrochloric acid to form PTM. The yield of PTM is around 70%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
PTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTM has been shown to possess antimicrobial, antifungal, and antitumor properties. PTM has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, PTM has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. PTM has also been studied for its potential use in catalysis, where it has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propiedades
Número CAS |
178408-10-1 |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11(16)9-12(17)15-13(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Clave InChI |
VGHDLKHNJQZHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
Otros números CAS |
178408-10-1 |
Sinónimos |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxo-pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




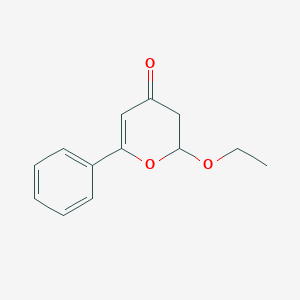
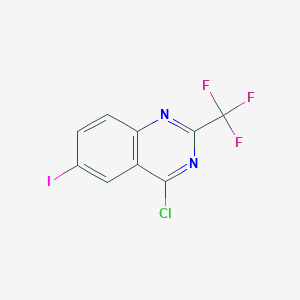
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
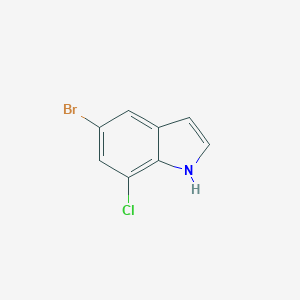
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
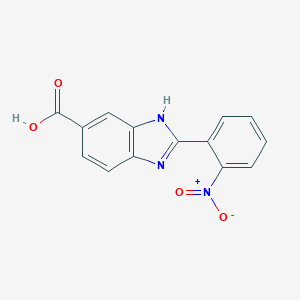
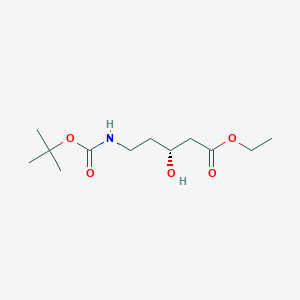
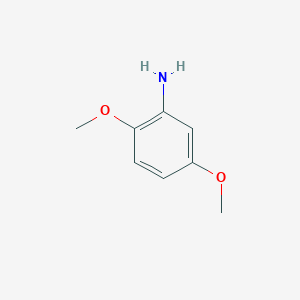

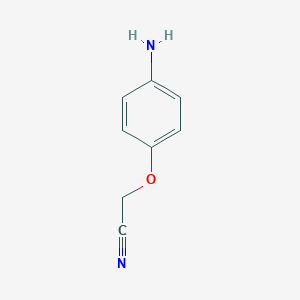
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
